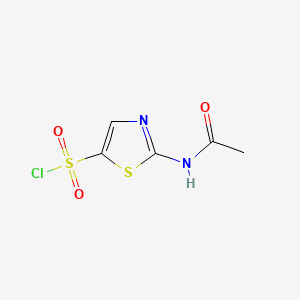
2-(3,4-Dimethoxyphenyl)ethylisocyanide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-Dimethoxyphenyl)ethylisocyanide involves multiple steps, including decarboxylation and reactions with different chemical agents. For example, one synthesis route involves heating 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide in boiling toluene with chloroacetic acid or phosphoryl chloride, yielding a product through a free-radical process (Bansal, Bruce, Gillespie, & Jeffreys, 1983). Another method involves the use of chiral auxiliary-bearing isocyanides as synthons for the synthesis of strongly fluorescent compounds (Tang & Verkade, 1996).
Molecular Structure Analysis
Investigations into the molecular structure of derivatives of 2-(3,4-Dimethoxyphenyl)ethylisocyanide have utilized various spectroscopic methods, including X-ray diffraction. These studies provide detailed insights into the geometric configuration and electronic structure of these compounds, aiding in understanding their chemical behavior (Dhandapani et al., 2017).
Chemical Reactions and Properties
Research on 2-(3,4-Dimethoxyphenyl)ethylisocyanide and its derivatives includes exploring their reactivity in various chemical reactions. For instance, ortho-lithiophenyl (-hetaryl) isocyanides have been shown to react with aldehydes and ketones under certain conditions, leading to a variety of products including isocyanide complexes of various metals (Lygin & de Meijere, 2009).
Physical Properties Analysis
The study of physical properties such as dimerization behavior, spectroscopic characteristics, and solvent interactions is crucial for understanding how these compounds behave in different environments. For example, the dimerization of thiacarbocyanines, closely related to the study compound, has been extensively analyzed to understand their association behavior and spectral properties (Chibisov, Zakharova, & Görner, 1999).
Chemical Properties Analysis
Detailed chemical property analysis includes reactivity, stability, and interaction with other molecules. This encompasses studies on the formation of complex structures with boron, demonstrating the versatility and reactivity of isocyanide compounds (Tamm, Lügger, & Hahn, 1996). Additionally, the creation of new synthesis technologies for derivatives of 2-(3,4-Dimethoxyphenyl)ethylisocyanide highlights the ongoing interest in developing efficient methods for producing these compounds with potential applications in various fields (Lan-xiang, 2011).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
2-(3,4-Dimethoxyphenyl)ethylisocyanide has been involved in various chemical reactions and synthesis processes. For instance, a study by Bansal et al. (1983) demonstrated the formation of 1,2-dicyano-1,2-bis(3,4-dimethoxyphenyl)ethane through a free-radical process involving 3,4-dimethoxy-α-ethoxycarbonyloxybenzyl cyanide (Bansal, Bruce, Gillespie, & Jeffreys, 1983). Additionally, a compound synthesized from 3,4-dimethoxybenzylcyanide showed anti-inflammatory effects in an adjuvant arthritic rat model as per the research by Baba et al. (1998) (Baba, Makino, Ohta, & Sohda, 1998).
Pharmacological Applications
2-(3,4-Dimethoxyphenyl)ethylisocyanide and its derivatives have been studied for their potential pharmacological applications. Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, finding compounds with significant antiulcer activity (Hosokami, Kuretani, Higashi, Asano, Ohya, Takasugi, Mafune, & Miki, 1992).
Computational Modeling
In the field of computational chemistry, Żołek, Luliński, & Maciejewska (2011) developed a computational model to evaluate the affinity and selectivity of 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymers, demonstrating the application of this compound in molecular imprinting technology (Żołek, Luliński, & Maciejewska, 2011).
Analytical Chemistry
In analytical chemistry, Luliński & Maciejewska (2012) used a 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymer for the effective separation of dopamine from bananas, showcasing the compound's role in molecular recognition and separation techniques (Luliński & Maciejewska, 2012).
Materials Science
In materials science, Chafiq et al. (2020) studied the inhibition properties of 2-(3,4-dimethoxyphenyl)ethylamine derivatives for mild steel protection in HCl, illustrating the compound's potential in corrosion inhibition (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Safety And Hazards
Specific safety and hazard information for 2-(3,4-Dimethoxyphenyl)ethylisocyanide is not provided in the available resources. However, general safety measures for handling chemicals should be followed, including avoiding contact with skin and eyes, not breathing dust, and not ingesting567.
Orientations Futures
The future directions for the use and study of 2-(3,4-Dimethoxyphenyl)ethylisocyanide are not specified in the available resources. However, it is noted that this compound is provided to early discovery researchers as part of a collection of unique chemicals2.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
Propriétés
IUPAC Name |
4-(2-isocyanoethyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8H,6-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDZMFJEOVSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC[N+]#[C-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332317 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)ethylisocyanide | |
CAS RN |
63609-01-8 | |
| Record name | 2-(3,4-dimethoxyphenyl)ethyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B1267625.png)











